(Z)-5-bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one

Anti-proliferative screening Cancer cell lines Structure-activity relationship

(Z)-5-Bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one (CAS 391889-83-1; molecular formula C₂₂H₁₃BrClN₅O; molecular weight 478.73 g/mol) is a synthetic small molecule belonging to the isatin-quinazoline hybrid class. Structurally, it features a 5-bromoindolin-2-one core connected via a hydrazono linker to a 6-chloro-4-phenylquinazoline moiety.

Molecular Formula C22H13BrClN5O
Molecular Weight 478.73
CAS No. 391889-83-1
Cat. No. B2983825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-5-bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one
CAS391889-83-1
Molecular FormulaC22H13BrClN5O
Molecular Weight478.73
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N=NC4=C(NC5=C4C=C(C=C5)Br)O
InChIInChI=1S/C22H13BrClN5O/c23-13-6-8-17-15(10-13)20(21(30)25-17)28-29-22-26-18-9-7-14(24)11-16(18)19(27-22)12-4-2-1-3-5-12/h1-11,25,30H
InChIKeyNCAHLUQVAZAOLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is (Z)-5-Bromo-3-(2-(6-Chloro-4-Phenylquinazolin-2-yl)Hydrazono)Indolin-2-One (CAS 391889-83-1) and its Procurement-Relevant Class Context


(Z)-5-Bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one (CAS 391889-83-1; molecular formula C₂₂H₁₃BrClN₅O; molecular weight 478.73 g/mol) is a synthetic small molecule belonging to the isatin-quinazoline hybrid class [1]. Structurally, it features a 5-bromoindolin-2-one core connected via a hydrazono linker to a 6-chloro-4-phenylquinazoline moiety. Compounds in this class are studied primarily for their anti-proliferative activity against cancer cell lines, with molecular targets including VEGFR kinases [2]. The 5-bromo substituent on the indolin-2-one ring distinguishes it from unsubstituted or differently halogenated analogs, while the 6-chloro group on the quinazoline ring creates a unique dual-halogenated pharmacophore. This compound is supplied by chemical vendors primarily for early-stage anticancer research and kinase inhibitor screening programs.

Why 5-Bromo-3-(6-Chloro-4-Phenylquinazolin-2-yl)Hydrazono Indolin-2-One Cannot Be Simply Replaced by In-Class Analogs


Within the hydrazonoindolin-2-one family, minor structural variations produce substantial differences in anti-proliferative potency. The 5-bromo substitution alone can shift inhibitory activity from weak to potent depending on the co-substitution pattern: compound 5c bearing a 5-bromo group on the indolin-2-one ring exhibited only 27–49% inhibition at 20 μM against five cancer cell lines, whereas its N1-substituted counterpart 7c achieved 32–63% inhibition under identical conditions [1]. Conversely, the presence of the 6-chloro-4-phenylquinazoline moiety introduces kinase-selectivity potential not observed in simpler indolin-2-one derivatives [2]. The combination of a 5-bromoindolin-2-one scaffold with a 6-chloro-4-phenylquinazoline fragment thus occupies a defined chemical space where potency and selectivity are both sensitive to exact substitution patterns, making blind interchange with unsubstituted, mono-halogenated, or N1-alkylated analogs unreliable without direct comparative data.

Quantitative Differentiation Evidence for (Z)-5-Bromo-3-(2-(6-Chloro-4-Phenylquinazolin-2-yl)Hydrazono)Indolin-2-One Versus Closest Analogs


5-Bromo vs. Unsubstituted Indolin-2-One: Impact on Anti-Proliferative Potency in In-Class Hybrids

In a series of indolin-2-one/quinazolin-4(3H)-one imine-linked hybrids, the 5-bromo analog 5c showed weak cytotoxic activity with inhibition percentages ranging from 27% to 49% at a concentration of 20 μM across a panel of five human cancer cell lines. In contrast, the most potent compound in that series, 7c—which retains the indolin-2-one core but incorporates a 4-methoxybenzyl group at the N1-position—achieved 32–63% inhibition at the same concentration, representing a roughly 1.3- to 1.8-fold improvement in maximal inhibition [1]. This comparison establishes that 5-bromo substitution alone does not guarantee high potency; the N1-substitution status and the nature of the quinazoline coupling partner critically modulate activity. The target compound (Z)-5-bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one lacks an N1 substituent but incorporates a 6-chloro-4-phenylquinazoline group via a hydrazono linker, placing its expected activity between the weak 5c and the more potent N1-substituted analogs—pending direct experimental confirmation.

Anti-proliferative screening Cancer cell lines Structure-activity relationship

Quinazoline-Hydrazono-Indolin-2-One Scaffold vs. Sunitinib: Average Anti-Proliferative IC₅₀ Across Three Cancer Cell Lines

Multiple hydrazonoindolin-2-one derivatives have demonstrated superior average anti-proliferative potency compared to the clinically approved multi-kinase inhibitor Sunitinib. In one study, compounds 5b, 5c, 7b, and 10e achieved average IC₅₀ values of 4.37, 2.53, 2.14, and 4.66 μM, respectively, against A549 (lung), HT-29 (colon), and ZR-75 (breast) cancer cell lines, all outperforming Sunitinib (average IC₅₀ = 8.11 μM) [1]. In a separate study, compounds 7b, 7d, and 7e showed average IC₅₀ values of 4.77, 3.39, and 2.37 μM against the same panel, again superior to Sunitinib (8.11 μM) [2]. While the specific target compound CAS 391889-83-1 has not been directly evaluated in these studies, it shares the core hydrazonoindolin-2-one-quinazoline scaffold with the most potent analogs (e.g., 7e, 5c), supporting class-level expectation of sub-10 μM anti-proliferative activity. Notably, the most potent compound 7e was further formulated into PLGA microspheres, improving its IC₅₀ against A549 cells to <0.8 μM after 120 h sustained release [2].

Anti-proliferative IC50 Hydrazonoindolin-2-one Sunitinib comparator

Tumor Selectivity of Hydrazonoindolin-2-Ones: Comparison with Sunitinib in Non-Tumorigenic Cell Lines

The tumor selectivity of hydrazonoindolin-2-one derivatives has been quantitatively assessed against three non-tumorigenic cell lines. Compounds 7b and 10e displayed mean tumor selectivity indices of 1.6 and 1.8, respectively, exceeding that of Sunitinib (selectivity index = 1.4) when comparing activity against cancer cell lines (A549, HT-29, ZR-75) versus non-tumorigenic cells (Intestine IEC-6, Breast MCF-10A, Fibroblast Swiss-3T3) [1]. This indicates that the hydrazonoindolin-2-one scaffold can achieve a modest but measurable therapeutic window advantage over the reference multi-kinase inhibitor. For the target compound CAS 391889-83-1, the 6-chloro-4-phenylquinazoline moiety may further modulate selectivity through differential kinase engagement, although direct selectivity data for this specific compound are not yet available.

Tumor selectivity Non-tumorigenic cells Safety index

Isatin-Quinazoline Hybrids: Selective Anti-Proliferative Effect Toward HepG2 Liver Cancer Cells

In a series of isatin-quinazoline hybrids structurally analogous to the target compound, a distinctive selective growth inhibitory effect was observed toward the HepG2 liver cancer cell line compared to MCF-7 (breast) and HT-29 (colon) cells. The most potent compounds—15b, 15g, and 15l—exhibited IC₅₀ values ranging from 1.0 ± 0.2 to 2.4 ± 0.4 μM against HepG2 cells and induced apoptosis as evidenced by increased Bax, decreased Bcl-2, and elevated caspase-3 levels [1]. This liver cancer selectivity profile is relevant for the target compound CAS 391889-83-1 because the 6-chloro-4-phenylquinazoline fragment in the target molecule is structurally related to the quinazoline components in 15b/15g/15l, suggesting potential for similar HepG2-preferential activity.

Hepatocellular carcinoma Isatin-quinazoline hybrid Selective growth inhibition

VEGFR-2 Kinase Inhibitory Potential of Quinazoline-Hydrazono-Indolin-2-One Scaffold

The quinazoline-hydrazono-indolin-2-one scaffold has been implicated in VEGFR kinase inhibition. Benchchem reports (not used as primary evidence; cited only for target identification context) indicate that structural derivatives of the target compound exhibit VEGFR inhibitory IC₅₀ values in the sub-micromolar range (reported at approximately 0.503–0.728 μM) . Independent literature confirms that quinazoline-based compounds are well-established ATP-competitive VEGFR-2 inhibitors, with potency often modulated by substituents at the 4-phenyl and 6-positions of the quinazoline ring [1]. The 6-chloro substituent present in the target compound is a known pharmacophoric element in several clinical and preclinical VEGFR inhibitors. However, direct VEGFR-2 inhibition data for CAS 391889-83-1 have not been published in peer-reviewed literature.

VEGFR-2 inhibition Kinase assay Angiogenesis target

Procurement Application Scenarios for (Z)-5-Bromo-3-(2-(6-Chloro-4-Phenylquinazolin-2-yl)Hydrazono)Indolin-2-One


Structure-Activity Relationship (SAR) Studies on Dual-Halogenated Isatin-Quinazoline Hybrids

The compound's unique combination of a 5-bromo substituent on the indolin-2-one ring and a 6-chloro substituent on the 4-phenylquinazoline moiety makes it a valuable probe for SAR investigations. Researchers can systematically compare its anti-proliferative profile against mono-halogenated analogs (e.g., compounds lacking either the 5-bromo or 6-chloro group) to deconvolute the contribution of each halogen to potency and selectivity. Evidence from in-class compounds demonstrates that 5-bromo substitution alone yields weak to moderate activity (27–49% inhibition at 20 μM), while optimized N1-substituted analogs reach IC₅₀ values of 2.14–4.66 μM [1]. This compound serves as a critical intermediate-complexity reference point for mapping the SAR landscape between simple and highly optimized analogs.

Liver Cancer (HCC) Selective Toxicity Screening

Given that structurally related isatin-quinazoline hybrids (e.g., 15b, 15g, 15l) exhibit selective growth inhibition against HepG2 hepatocellular carcinoma cells with IC₅₀ values as low as 1.0 μM [2], the target compound is well-suited for inclusion in liver cancer-focused screening cascades. Its 6-chloro-4-phenylquinazoline group may confer HepG2 selectivity analogous to the reference hybrids. Procurement for HepG2/MCF-7/HT-29 comparative screening would directly test whether the dual-halogenation pattern enhances or diminishes the liver cancer selectivity observed in related analogs.

Kinase Selectivity Profiling of Quinazoline-Based Inhibitors

The 6-chloro-4-phenylquinazoline moiety is a recognized pharmacophore in ATP-competitive kinase inhibitors. This compound can be employed in kinase panel screening to assess its selectivity fingerprint across VEGFR, EGFR, PDGFR, and other tyrosine kinases. The unique hydrazono linker geometry (Z-configuration) may impose conformational constraints that alter kinase binding profiles compared to amino-linked or methylene-linked quinazoline analogs, providing information on linker-dependent selectivity that cannot be obtained from commercially available rigid-linker analogs.

Controlled-Release Formulation Feasibility Studies

The successful encapsulation of the related hydrazonoindolin-2-one 7e into PLGA microspheres—achieving 85% encapsulation efficiency, 21-day sustained zero-order release, and enhanced anti-proliferative activity (IC₅₀ < 0.8 μM after 120 h) [3]—establishes proof-of-concept for PLGA-based formulation of this compound class. The target compound's higher molecular weight (478.73 g/mol) and dual-halogenated structure may offer different encapsulation and release kinetics, making it a suitable candidate for comparative formulation studies aimed at optimizing sustained-release profiles for in vivo applications.

Quote Request

Request a Quote for (Z)-5-bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.